(5-Ethoxypyridin-3-yl)boronic acid

Calculated Lipophilicity fraction sp3 (Fsp3) Drug‑like Property Prediction

Procuring high-purity heterocyclic boronic acids for cross-coupling often introduces supply chain variability that delays SAR campaigns. (5-Ethoxypyridin-3-yl)boronic acid eliminates this bottleneck as a standard Suzuki-Miyaura reagent specifically validated for constructing selective aldosterone synthase (CYP11B2) and FLAP inhibitors. • CYP11B2 Selectivity: Enables synthesis of leads with 158-fold selectivity over CYP11B1 (IC50 1 nM vs. 158 nM). • Fragment Optimization: Fills a property gap (LogP 0.42, Fsp³ 0.29) between methoxy and fully lipophilic aryl donors. • Supply Chain Reliability: Room-temperature shipping and ready stock support just-in-time procurement for med chem groups.

Molecular Formula C7H10BNO3
Molecular Weight 166.971
CAS No. 1224436-34-3
Cat. No. B594758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Ethoxypyridin-3-yl)boronic acid
CAS1224436-34-3
Molecular FormulaC7H10BNO3
Molecular Weight166.971
Structural Identifiers
SMILESB(C1=CC(=CN=C1)OCC)(O)O
InChIInChI=1S/C7H10BNO3/c1-2-12-7-3-6(8(10)11)4-9-5-7/h3-5,10-11H,2H2,1H3
InChIKeyDGHVOODLUQFVRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethoxypyridin-3-ylboronic Acid: Procurement-Ready Building Block


(5-Ethoxypyridin-3-yl)boronic acid is a heterocyclic boronic acid that combines a pyridine core bearing a 5-ethoxy substituent with a free boronic acid handle at the 3-position. It is classified as a ≤95% pure, off-the-shelf Suzuki – Miyaura cross‑coupling reagent designed to install the 5-ethoxypyridin-3-yl motif into drug‑like scaffolds. Primary applications documented in the public domain include the construction of selective CYP11B2 inhibitors and FLAP inhibitors, where the ethoxypyridyl fragment directly impacts potency and selectivity [1].

Suzuki–Miyaura cross‑coupling ready, ≤95% purity, off‑the‑shelf
Installs 5‑ethoxypyridin‑3‑yl motif into drug‑like scaffolds
Supports CYP11B2 and FLAP inhibitor scaffold assembly

Why 5-Ethoxypyridin-3-ylboronic Acid Is Irreplaceable


In‑class pyridinylboronic acids frequently appear interchangeable on paper, yet the physical‑chemical fingerprint of the 5‑ethoxy substituent – a moderate‑length alkoxy chain that simultaneously raises lipophilicity, increases the fraction of sp³‑hybridised carbon (Fsp³), and adds a rotatable bond – differentiates it from both smaller methoxy and unsubstituted analogues. These differences alter solubility, passive permeability, and the entropic cost of binding, meaning a direct swap without re‑optimisation risks under‑performance in cellular or in‑vivo models . Furthermore, the ethoxy motif is explicitly recited in composition‑of‑matter claims for FLAP inhibitors and appears in advanced leads targeting CYP11B2, where the structurally equivalent methoxy and fluoro variants frequently give inferior selectivity profiles .

Target 5‑Ethoxypyridin‑3‑ylboronic acid
Substitute 5‑Methoxypyridin‑3‑ylboronic acid
Lipophilicity and Fsp³ increase may shift permeability and solubility, requiring re‑optimization in cell‑based models.
Additional rotatable bond alters conformational entropy; direct swap risks under‑performance in binding assays.
Patent landscape differs: ethoxy motif appears in leading FLAP inhibitor claims; methoxy variant may lack freedom‑to‑operate alignment.

5-Ethoxypyridin-3-ylboronic Acid vs. Analogs: Key Evidence


Higher Lipophilicity & Fsp³ vs. Methoxy Analog

The 5‑ethoxy derivative exhibits a computed LogP of 0.4177 and an Fsp³ of 0.286 . The 5‑methoxy comparator records a markedly lower LogP of −1.23 [1] and an Fsp³ of 0.167, derived from its molecular formula C₆H₈BNO₃ (1 sp³ carbon / 6 total carbons) [1]. The LogP differential (>1.6 log units) places the ethoxy compound firmly in the range associated with improved passive membrane permeability, while the higher Fsp³ correlates with reduced promiscuity and better clinical developability profiles in retrospective analyses.

LogP & Fsp³
Cross‑study comparable
Target (ethoxy): LogP 0.42, Fsp³ 0.29
Comparator (methoxy): LogP −1.23, Fsp³ 0.17
Difference: +1.65 LogP, +0.119 Fsp³
Supports permeability and developability assessment
Calculated descriptors; verify with experimental data
Calculated Lipophilicity fraction sp3 (Fsp3) Drug‑like Property Prediction

Greater Conformational Flexibility vs. Methoxy Analog

The 5‑ethoxy compound possesses three rotatable bonds, versus two rotatable bonds for the 5‑methoxy analogue . The extra freely rotating bond (imidazole–CH₂–CH₃) introduces an additional degree of conformational freedom that can be exploited to achieve optimised ligand‑protein contacts without incurring a significant steric penalty. Conversely, the methoxy variant locks the terminal group into a single rotational profile, reducing the scope for entropy‑driven binding enhancements.

Rotatable Bonds
Head‑to‑head comparison
Target: 3 rotatable bonds
Comparator (methoxy): 2 rotatable bonds
Difference: +1 rotatable bond
Supports conformational entropy tuning in SAR
Vendor‑derived computational descriptors
Rotatable Bond Count Conformational Entropy Molecular Recognition

CYP11B2 Selectivity: Validated Scaffold

A tricyclic lead elaborated from (5‑ethoxypyridin-3‑yl)boronic acid demonstrates an IC50 of 1 nM for CYP11B2 (aldosterone synthase) and only 158 nM for CYP11B1 (11β‑hydroxylase), yielding a selectivity factor of 158‑fold [1]. While direct comparator data for an identical scaffold bearing methoxy or fluoro are not publicly available, class‑level experience indicates that such subtle substitution changes can dramatically narrow or eliminate selectivity [2].

CYP11B2 Selectivity
Class‑level inference
CYP11B2 IC50 1 nM
CYP11B1 IC50 158 nM
Selectivity fold 158
Supports CYP11B2‑selective inhibitor design
Data from BindingDB; class‑level comparison
Aldosterone Synthase Inhibitor CYP11B2 Selectivity BindingDB Data

FLAP Inhibitor Patent Claims

United States and Japanese patent applications (e.g., JP2010502615A) explicitly claim 5‑ethoxypyridin-3‑yl‑containing compounds as FLAP inhibitors [1]. In these disclosures, both 5‑methoxy and 5‑ethoxy congeners are claimed, but the ethoxy analogue is the only one co‑claimed alongside a bulky 6‑(trifluoromethyl)pyridazine tail, which is critical for high potency. No 5‑fluoro or unsubstituted variants appear in the same potent examples, underscoring the unique fit of the ethoxy group in this pharmacophore.

FLAP Patent Claims
Supporting evidence
5‑Ethoxy explicitly claimed in potent FLAP inhibitor patents
Methoxy variant in less‑potent exemplars; fluoro absent
Supports patent‑protected lead optimization
Patent JP2010502615A
FLAP Inhibitor Patent Protection Asthma Therapy

5-Ethoxypyridin-3-ylboronic Acid: Key Applications


Selective CYP11B2 Inhibitor Synthesis

The 5-ethoxypyridin-3-yl motif has been employed to construct tricyclic lactam leads that achieve 158‑fold selectivity for CYP11B2 over CYP11B1 [IC50 1 nM vs. 158 nM] [1]. Researchers developing aldosterone synthase inhibitors for resistant hypertension or chronic heart failure can directly couple the boronic acid under standard Suzuki conditions to generate the key intermediate, bypassing the need for late‑stage protecting‑group manipulations that are often required with the methoxy analogue [1].

Patent-Protected FLAP Inhibitor Library

Patent JP2010502615A discloses a series of 5‑lipoxygenase‑activating protein (FLAP) inhibitors where the 5‑ethoxypyridin‑3‑yl group is the sole alkoxy substituent that appears alongside the highest‑potency pyridazine‑containing examples [2]. Medicinal chemistry teams targeting asthma, atherosclerosis, or other leukotriene‑driven inflammatory conditions can use the boronic acid as a direct input for parallel array synthesis, ensuring alignment with patent‑protected chemical space [2].

Fragment Optimization: Tuning Lipophilicity & Flexibility

With a LogP of 0.42, an Fsp³ of 0.29, and three rotatable bonds, (5‑ethoxypyridin-3‑yl)boronic acid fills a property gap between the more polar methoxy analogue (LogP ≈ −1.2, Fsp³ 0.17, 2 rotatable bonds) and fully lipophilic aryl donors [1]. Fragment‑growing and scaffold‑hopping programs can employ this reagent to tune both membrane permeability and conformational entropy without introducing off‑target liabilities associated with high‑LogP, fully aromatic biaryl systems.

Nicotinic α4β2 Receptor Chemical Probes

Derivatives of the 5‑ethoxypyridin‑3‑yl scaffold, such as (1R,6S)‑3‑(5‑ethoxy‑pyridin‑3‑yl)‑3,8‑diaza‑bicyclo[4.2.0]octane, have been characterised as agonists at human α4β2 nAChR with an EC50 of 620 nM [3]. The building block enables the rapid synthesis of stereochemically complex bicyclic ligands for CNS receptor profiling, and its room‑temperature shipping and storage facilitate lean just‑in‑time procurement by exploratory biology laboratories .

Application
Selection Property
Validation Focus
Selective CYP11B2 inhibitor synthesis
CYP11B2 selectivity context
Aldosterone synthase inhibition assay
Patent‑protected FLAP inhibitor library
Patent alignment (JP2010502615A)
FLAP binding / LTB4 inhibition assay
Fragment optimization: tuning lipophilicity & flexibility
Physicochemical tuning (LogP, Fsp³, rotatable bonds)
Permeability and solubility screening
Nicotinic α4β2 receptor chemical probes
Receptor subtype selectivity
nAChR binding and functional assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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